



# Application Notes and Protocols for NBI-98782 in Rodent Models of Psychosis

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

NBI-98782, the active metabolite of valbenazine, is a selective, reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2] VMAT2 is a crucial transporter responsible for packaging monoamine neurotransmitters—such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—into presynaptic vesicles for subsequent release.[1][3] By inhibiting VMAT2, NBI-98782 reduces the vesicular loading of these monoamines, leading to a decrease in their synaptic release. This mechanism of action has established valbenazine as an effective treatment for tardive dyskinesia.[2]

Recent preclinical evidence suggests that **NBI-98782** may also have potential therapeutic applications in the treatment of psychosis. Studies in rodent models have demonstrated its ability to attenuate psychosis-like behaviors induced by pharmacological agents such as phencyclidine (PCP) and amphetamine (AMPH).[1][4] These models are widely used to screen for potential antipsychotic efficacy. **NBI-98782** has been shown to suppress the hyperlocomotion induced by these agents, a common behavioral proxy for the positive symptoms of psychosis.[1][4] Furthermore, **NBI-98782** modulates the efflux of key neurotransmitters implicated in the pathophysiology of schizophrenia in brain regions such as the medial prefrontal cortex (mPFC) and dorsal striatum (dSTR).[1]

These application notes provide a comprehensive overview of the use of **NBI-98782** in preclinical rodent models of psychosis, including detailed experimental protocols and data

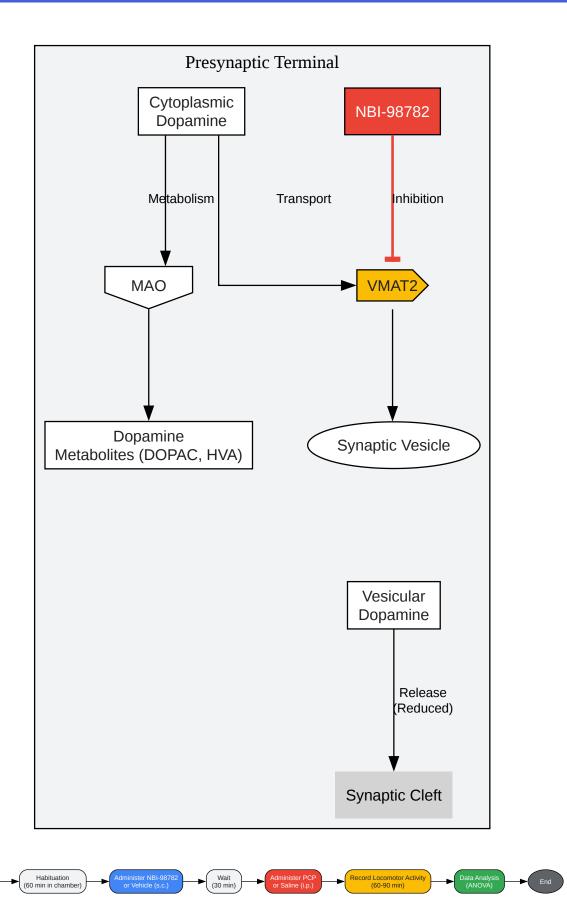


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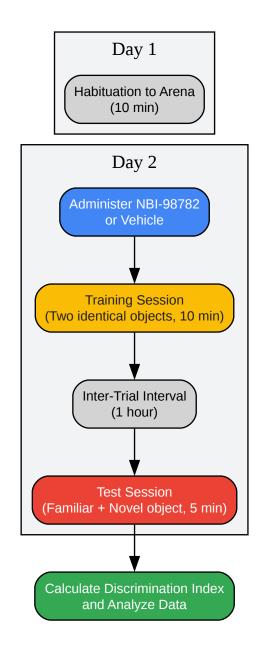
### **Mechanism of Action: VMAT2 Inhibition**

**NBI-98782** exerts its effects by binding to VMAT2 and inhibiting its function. This leads to a reduction in the concentration of monoamines within synaptic vesicles. The monoamines that remain in the cytoplasm are subsequently metabolized by enzymes such as monoamine oxidase (MAO), resulting in a net decrease in the amount of neurotransmitter available for release upon neuronal firing. This presynaptic depletion of dopamine is thought to underlie its therapeutic effects in hyperdopaminergic conditions.









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